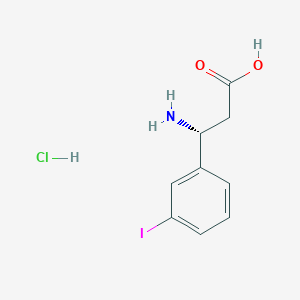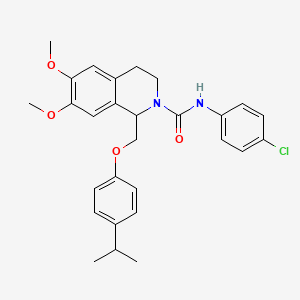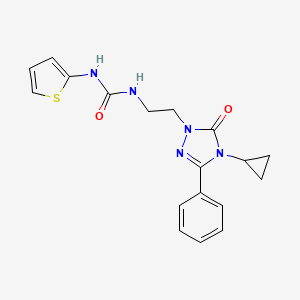
(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10INO2·HCl and a molecular weight of 327.55 g/mol. This compound is a derivative of amino acids and contains an iodine atom on the phenyl ring, which makes it unique in its chemical properties and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-3-aminopropanoic acid and 3-iodophenyl derivatives.
Reaction Conditions: The reaction involves the coupling of these two components under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or large batch reactors.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly halogenation, can occur at the aromatic ring, often using reagents like iodine (I2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: I2, FeCl3, or other Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Iodinated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biological studies, such as investigating the role of iodine in biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its interaction with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.
Comparación Con Compuestos Similares
3-Amino-3-(3-bromophenyl)propanoic acid hydrochloride
3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride
Uniqueness: The presence of the iodine atom in (R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride makes it distinct from its bromo, chloro, and fluoro counterparts, affecting its reactivity and biological activity.
Propiedades
IUPAC Name |
(3R)-3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODVCXCPWIDEX-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)
![2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole](/img/structure/B2992785.png)

![5-(4-Hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)
![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)
![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)
![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2992802.png)
![(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2992804.png)
![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)
